(2,4-Dibromothiazol-5-YL)methanamine
Description
(2,4-Dibromothiazol-5-YL)methanamine is a thiazole-derived compound featuring a methanamine group attached to a 2,4-dibrominated thiazole ring.
Properties
Molecular Formula |
C4H4Br2N2S |
|---|---|
Molecular Weight |
271.96 g/mol |
IUPAC Name |
(2,4-dibromo-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H4Br2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |
InChI Key |
XSWQDPYQKLZBTM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromothiazol-5-YL)methanamine typically involves the bromination of thiazole derivatives followed by amination. One common method starts with the bromination of thiazole to obtain 2,4-dibromothiazole. This intermediate is then subjected to nucleophilic substitution with methanamine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of brominating agents and amines in reactors designed for large-scale chemical synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromothiazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dibromo groups to less reactive moieties.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
(2,4-Dibromothiazol-5-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2,4-Dibromothiazol-5-YL)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Chemical Properties
Thiazole-, triazole-, and tetrazole-based methanamines are prominent analogs. Key differences arise from substituents and heterocyclic cores:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron Effects : Bromine atoms in the target compound likely increase electrophilicity and stability compared to methyl or methoxy groups in analogs .
- Solubility : The hydrochloride salt of the triazole analog improves aqueous solubility, a feature absent in the neutral thiazole derivatives .
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : Triazole-methanamine derivatives are used as building blocks for antiviral and anticancer agents . The target compound’s bromine atoms might similarly stabilize drug-target interactions.
- Agrochemicals : Thiadiazole derivatives’ pesticidal activity suggests that brominated thiazoles could serve as halogenated analogs for crop protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
